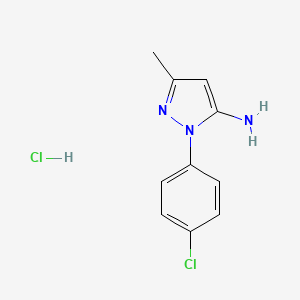

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

描述

属性

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHKLSIPZHHLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in SH-SY5Y cells, this compound has been shown to reduce reactive oxygen species (ROS) levels and increase the levels of reduced glutathione. These effects indicate that this compound may help in maintaining cellular redox balance and protecting cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to enzymes such as glutathione peroxidase and catalase, enhancing their activity and thereby reducing oxidative stress. Additionally, this compound may modulate gene expression by influencing transcription factors involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to this compound in in vitro studies has shown sustained antioxidant effects, suggesting its potential for prolonged use in research applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as reducing oxidative stress and improving cellular function. At higher doses, toxic effects may occur, including cellular damage and adverse physiological responses. Therefore, careful dosage optimization is essential for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the compound’s metabolic flux and the levels of its metabolites, potentially affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and cytoplasm. This localization is likely directed by targeting signals or post-translational modifications, which ensure its proper distribution within the cell.

生物活性

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, with the CAS number 1177349-55-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article presents a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11ClN3, with a molecular weight of 244.12 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a methyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast) | 0.01 | |

| NCI-H460 (lung) | 0.03 | |

| HepG2 (liver) | 54.25% growth inhibition | |

| HeLa (cervical) | 38.44% growth inhibition |

The above table summarizes the inhibitory concentrations (IC50) for various cancer cell lines, indicating that this compound exhibits potent anticancer activity.

The mechanism by which this compound exerts its effects involves several pathways:

- Aurora-A Kinase Inhibition : It has been reported to inhibit Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition leads to apoptosis in cancer cells.

- CDK2 Inhibition : The compound also shows potential as a cyclin-dependent kinase (CDK2) inhibitor, further contributing to its anticancer properties by disrupting cell proliferation pathways .

Case Studies

Study on MCF7 Cell Line : A study by Mohareb et al. demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value as low as 0.01 µM . This suggests that structural modifications can enhance the activity of pyrazole derivatives.

In Vivo Studies : Further investigations into animal models have shown that compounds similar to this compound can reduce tumor size significantly compared to controls, indicating potential for therapeutic use in oncology .

Additional Biological Activities

Beyond anticancer properties, pyrazole derivatives have also been explored for other biological activities:

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, which can be beneficial in reducing oxidative stress-related diseases .

- Anti-inflammatory Effects : Certain derivatives have shown promise in anti-inflammatory applications, although this area requires further exploration .

科学研究应用

Biochemical Properties

1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is known for its interactions with various enzymes and proteins, which play a significant role in cellular processes. Key biochemical properties include:

- Enzyme Interaction : It inhibits enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase.

- Cellular Effects : The compound has been shown to reduce reactive oxygen species (ROS) levels and increase reduced glutathione levels in neuronal cell lines like SH-SY5Y.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 0.01 | |

| NCI-H460 (Lung) | 0.03 | |

| HepG2 (Liver) | 54.25% growth inhibition | |

| HeLa (Cervical) | 38.44% growth inhibition |

The mechanisms by which this compound exerts its anticancer effects include:

- Aurora-A Kinase Inhibition : This inhibition disrupts cell cycle regulation, leading to apoptosis in cancer cells.

- Cyclin-dependent Kinase 2 (CDK2) Inhibition : This further contributes to its anticancer properties by interfering with cell proliferation pathways.

Additional Biological Activities

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Antioxidant Activity : It exhibits antioxidant properties that may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, although further research is needed in this area.

Study on MCF7 Cell Line

A study conducted by Mohareb et al. demonstrated that pyrazole derivatives exhibited significant cytotoxicity against the MCF7 breast cancer cell line, achieving an IC50 value as low as 0.01 µM. This indicates that structural modifications can enhance the activity of pyrazole derivatives significantly.

In Vivo Studies

Further investigations using animal models have shown that compounds similar to this compound can significantly reduce tumor size compared to controls, suggesting potential therapeutic applications in oncology.

相似化合物的比较

Structural and Functional Analysis

- Chlorophenyl Position: The 4-chlorophenyl group in the target compound (electron-withdrawing) contrasts with the 3-chlorophenyl analog , which may alter π-π stacking interactions in biological targets.

- Trifluoromethyl at position 3 (in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine) enhances metabolic stability and bioavailability .

Hydrochloride Salt :

Core Modifications :

Pharmacological and Industrial Relevance

Pharmaceutical Applications :

- Agrochemical Potential: Neutral pyrazolamines (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) are explored as herbicides, leveraging their ability to disrupt plant hormone pathways .

准备方法

Cyclocondensation Method

The cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones is a common approach for synthesizing pyrazole derivatives. For 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, this method can be adapted by using appropriate starting materials such as 4-chlorophenylhydrazine and a suitable β-ketoester or α,β-unsaturated ketone. Microwave-assisted synthesis can enhance regioselectivity and reduce side products compared to conventional heating methods.

Condensation of β-Ketonitriles with Hydrazines

Another versatile method involves the condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization. While this method is primarily used for 5-aminopyrazoles, it can be modified for the synthesis of related compounds by adjusting the starting materials.

Reaction Conditions and Yield Optimization

Solvent Effects

The choice of solvent significantly affects reaction kinetics. Polar aprotic solvents like DMF favor cyclization reactions, whereas less polar solvents may slow down the reaction. Ethanol, being a polar protic solvent, can also be used but may require longer reaction times compared to DMF.

Temperature and Time

Microwave-assisted synthesis allows for shorter reaction times (15–30 minutes) at moderate temperatures (60–80°C), improving yield and reducing side products. Conventional heating methods require longer times and may lead to lower yields due to increased side reactions.

Structural Confirmation Techniques

Spectroscopic Methods

- ¹H/¹³C NMR : Essential for confirming the positions of substituents. For example, protons on the 4-chlorophenyl ring typically resonate between δ 7.3–7.5 ppm.

- FT-IR : Useful for identifying functional groups such as amine N–H stretches (~3300–3400 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹).

- Mass Spectrometry : Validates the molecular weight by detecting the molecular ion peak (e.g., [M+H]+ at m/z).

Crystallographic Techniques

X-ray crystallography is the gold standard for unambiguous structural determination. It provides detailed information on bond angles and torsion angles, crucial for confirming the structure of complex molecules.

Data Tables

Table 1: Comparison of Synthetic Methods

| Synthetic Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-ketoester | Microwave, 60–80°C, 15–30 min | High |

| Condensation of β-ketonitriles | β-Ketonitrile, hydrazine | Conventional heating, polar solvent | Moderate |

Table 2: Spectroscopic Data for Structural Confirmation

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.3–7.5 ppm (4-chlorophenyl protons) |

| FT-IR | ~3300–3400 cm⁻¹ (N–H stretch), ~750 cm⁻¹ (C–Cl) |

| Mass Spectrometry | [M+H]+ at m/z |

常见问题

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride?

The compound is typically synthesized via cyclization and substitution reactions. A common approach involves the Vilsmeier-Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) to form intermediates like 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. Subsequent nucleophilic substitution with amines or phenols (e.g., using K₂CO₃ as a base) yields the target pyrazole derivatives. Hydrazide intermediates may also undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole or pyrazole scaffolds .

Q. How is the compound characterized structurally in academic research?

Structural characterization relies on:

- Spectroscopy : IR confirms functional groups (e.g., NH₂, C-Cl), while ¹H/¹³C NMR identifies substituent positions and aromatic proton environments .

- X-ray crystallography : Single-crystal studies (e.g., using SHELXL) resolve bond lengths, angles, and hydrogen-bonding networks. For example, the pyrazole ring often adopts a planar geometry, with intermolecular N–H···Cl hydrogen bonds stabilizing the crystal lattice .

Q. What analytical methods are used to assess purity and stability?

- HPLC and LC-MS quantify purity and detect degradation products.

- Thermogravimetric analysis (TGA) evaluates thermal stability, while differential scanning calorimetry (DSC) identifies phase transitions.

- Elemental analysis verifies stoichiometry, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of pyrazole derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial or anticancer efficacy) may arise from variations in assay conditions (e.g., bacterial strain, solvent polarity). Systematic studies should:

- Compare logP values to assess lipid solubility and membrane permeability.

- Use docking simulations (e.g., with carbonic anhydrase isoforms) to correlate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) with binding affinities .

- Validate results using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What challenges arise in crystallographic refinement of pyrazole-based hydrochlorides?

Challenges include:

- Disorder in the chloride counterion : SHELXL’s restraints (e.g., DFIX, SIMU) help model anisotropic displacement parameters .

- Hydrogen bonding ambiguity : Graph-set analysis (e.g., Etter’s notation) classifies N–H···Cl and C–H···π interactions, which influence packing motifs .

- Twinned crystals : Integration of SHELXD and SHELXE improves phase determination for low-symmetry space groups .

Q. How can substituent modifications optimize the compound’s biological activity?

Rational design strategies include:

- Electron-withdrawing groups (e.g., -CF₃ at position 3): Enhance metabolic stability and target affinity, as seen in analogues with sub-micromolar IC₅₀ against cancer cell lines .

- Phenyl ring substitution (e.g., 4-methoxy vs. 4-chloro): Modulate π-π stacking with aromatic residues in enzyme active sites. For instance, 4-methoxy derivatives show improved hCA-II inhibition (pKᵢ ~7.2) .

- Mannich base functionalization : Introduces tertiary amines for solubility tuning and pH-dependent release .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?

- DFT calculations (e.g., Gaussian 09) model transition states for SNAr reactions, predicting regioselectivity at pyrazole positions 4 and 5.

- Hammett σ constants quantify electronic effects of substituents (e.g., -Cl: σₚ = +0.23), guiding synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。